Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Regiochemistry Synthetic intermediate Fragment-based drug design

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (CAS 1060814-45-0) is a heterocyclic compound belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a scaffold extensively exploited in kinase inhibitor and antiviral drug discovery programs. The compound bears an ethyl ester at the 3-position of the fused pyrazolo-pyrazine core, distinguishing it from the more commonly reported 2-carboxylate regioisomers and fully aromatic pyrazolo[1,5-a]pyrazine-3-carboxylate analogs.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 1060814-45-0
Cat. No. B2405114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate
CAS1060814-45-0
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCCOC(=O)C1=C2CNCCN2N=C1
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h5,10H,2-4,6H2,1H3
InChIKeyRIUPNKYMDYNFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (CAS 1060814-45-0): Structural Identity and Procurement-Relevant Specifications


Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (CAS 1060814-45-0) is a heterocyclic compound belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a scaffold extensively exploited in kinase inhibitor and antiviral drug discovery programs [1]. The compound bears an ethyl ester at the 3-position of the fused pyrazolo-pyrazine core, distinguishing it from the more commonly reported 2-carboxylate regioisomers and fully aromatic pyrazolo[1,5-a]pyrazine-3-carboxylate analogs. It is commercially available in research-grade purity (≥95%) with a molecular weight of 195.22 Da (C9H13N3O2) and a predicted LogP of approximately 0.07, indicating balanced hydrophilic-lipophilic character suitable for fragment-based drug design and further derivatization , .

Why Generic Substitution Fails for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate: Regiochemistry and Saturation as Critical Procurement Parameters


The THPP scaffold is characterized by a high density of modifiable positions, and small changes in substitution pattern profoundly alter the biological and physicochemical profile. The 3-carboxylate regioisomer (CAS 1060814-45-0) is chemically and functionally distinct from its 2-carboxylate counterpart (CAS 1029720-98-6) and the fully unsaturated ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 1219694-61-7). In the broader THPP chemotype, the position of the ester determines hydrogen-bonding donor/acceptor geometry, electronic distribution across the fused ring system, and ultimately target engagement—as demonstrated by the selective ATR inhibitor series where substituent placement on the pyrazine ring critically governs kinase selectivity over PI3Kα and mTOR [1]. Similarly, structure-activity relationship (SAR) studies on THPP-derived metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators reveal that even minor modifications to the saturated ring system abolish or invert pharmacological activity, confirming that generic in-class substitution without rigorous positional verification is not scientifically valid [2].

Quantitative Evidence Guide: Differentiating Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate from Closest Structural Analogs


Regioisomeric Identity: 3-Carboxylate vs. 2-Carboxylate Differentiation by Molecular Topology and Synthetic Accessibility

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (CAS 1060814-45-0) bears the ester substituent at position 3 of the pyrazole ring, whereas the more commonly commercialized regioisomer ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1029720-98-6) carries the ester at position 2. This regioisomeric distinction is non-trivial: in the published ATR inhibitor series, the 3-position substituent projects toward a distinct sub-pocket of the kinase active site (as confirmed by cocrystal structure PDB 4WAF), while the 2-position is oriented toward the solvent-exposed region, leading to fundamentally different SAR trajectories and selectivity profiles [1]. The 3-carboxylate regioisomer is synthesized via a different cyclization pathway than the 2-carboxylate, and commercial availability is more limited (Fluorochem, MolCore vs. broader multi-vendor availability for the 2-carboxylate), making procurement specification of the exact CAS number critical for reproducible research .

Regiochemistry Synthetic intermediate Fragment-based drug design Kinase inhibitor scaffold

Saturation State: Tetrahydro vs. Fully Aromatic Core—Impact on Fsp3 and Physicochemical Drug-Likeness

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (C9H13N3O2, MW 195.22) is the fully saturated (tetrahydro) analog of ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 1219694-61-7; C9H9N3O2, MW 191.19), which retains aromaticity in the pyrazine ring. The tetrahydro saturation confers a significantly higher fraction of sp3-hybridized carbons (Fsp3 = 0.56 for the target compound vs. Fsp3 = 0.22 for the aromatic analog), which has been directly correlated in the THPP ATR inhibitor series with improved solubility, reduced planar aromatic stacking (lowering the risk of promiscuous binding and CYP inhibition), and more favorable pharmacokinetic profiles [1], . The ATR inhibitor optimization campaign explicitly employed a 'saturation strategy'—saturating the pyrazine ring of the HTS hit—which led to enhanced selectivity and physicochemical properties [1].

Fraction sp3 (Fsp3) Drug-likeness Solubility Metabolic stability

Class-Level CYP3A4 Time-Dependent Inhibition (TDI) Liability: THPP Scaffold Profiling for Lead Optimization Triage

The THPP scaffold class has been profiled for CYP3A4 time-dependent inhibition (TDI), a critical early-stage ADME-tox parameter for lead optimization. In the ATR inhibitor series, compound 7 (a representative 3-substituted THPP analog) exhibited a CYP3A4 TDI kinact/KI value of 0.028 μL/min/pmol, indicating a moderate TDI signal that required mechanistic deconvolution via deuterium-labeled probes and cyanide/GSH trapping experiments [1]. This class-level TDI liability was confirmed to be scaffold-intrinsic and distinct from TDI profiles observed for other kinase inhibitor chemotypes (e.g., the PI3Kδ inhibitor idelalisib, which shows a higher TDI risk). Separately, THPP-derived mGluR5 PAM VU0448187 was found to heterotropically activate CYP3A4 to >100% of baseline midazolam hydroxylase activity, a substrate-specific effect that translated from in vitro microsomes to in vivo rat pharmacokinetics [2]. These class-level CYP interaction data are relevant to the target compound as a core fragment and inform early screening and derivatization strategies.

CYP3A4 TDI Drug-drug interaction Metabolic stability ADME tox

Class-Level Biological Activity Spectrum: THPP Core as Privileged Scaffold for Kinase and Antiviral Target Engagement

The THPP scaffold has demonstrated broad and therapeutically relevant target engagement across multiple disease areas, supporting the value of the core ester as a versatile starting point for library synthesis. Documented activities for THPP derivatives include: (i) ATR kinase inhibition with sub-nanomolar potency and >100-fold selectivity over PI3Kα (confirmed by PDB cocrystal structure 4WAF) [1]; (ii) Casein kinase 1 δ/ε (CK1δ/ε) inhibition with IC50 < 10 nM for optimized analogs (BindingDB entry for Bristol-Myers Squibb patent US9598423) [2]; (iii) Hepatitis B virus (HBV) core protein allosteric modulation (CpAM) with lead compound 45 demonstrating in vivo antiviral efficacy in an HBV AAV mouse model via oral administration [3]; (iv) ROS1 kinase inhibition with potential application in ROS1-fusion-positive non-small cell lung cancer [4]. While no direct target engagement data for the unsubstituted ethyl ester (CAS 1060814-45-0) exist in the public domain, these class-level activities establish the scaffold's privileged status and justify its procurement as a core intermediate for focused library design.

Kinase inhibition Antiviral HBV CpAM RO5 compliance

High-Impact Application Scenarios for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Design Requiring a Derivatizable 3-Substituted THPP Core

Crystallographic evidence (PDB 4WAF) confirms that 3-substituted THPP analogs engage a distinct sub-pocket of the PI3Kα/ATR kinase active site not accessible to 2-substituted regioisomers [1]. Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate provides the correct regioisomeric starting point for fragment growing, scaffold hopping, and structure-based optimization of kinase inhibitors. The secondary amine (position 5/6 on the saturated ring) enables amide coupling, sulfonamide formation, or reductive amination for library expansion. The ethyl ester can be hydrolyzed to the carboxylic acid for further diversification, or retained to modulate LogP. Procurement of the 3-carboxylate (not the 2-carboxylate) is essential for programs targeting ATR, CK1, or ROS1 kinases.

Antiviral Drug Discovery Targeting HBV Core Protein Allosteric Modulation (CpAM)

The THPP scaffold has been validated as a core protein allosteric modulator (CpAM) chemotype for HBV, with lead compound 45 demonstrating oral efficacy in an AAV mouse model and activity against nucleos(t)ide-resistant variants [2]. Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate serves as an ideal core intermediate for HBV CpAM library synthesis. Its favorable Fsp3 (0.56) and low LogP (0.07) align with the drug-like property space sought for oral antiviral agents. The 3-carboxylate position can be diversified to explore the SAR around the ester-binding region of the HBV core protein, which is critical for CpAM potency [3]. The compound's RO5-compliant molecular weight (195 Da) makes it suitable as a fragment starting point.

ADME-Tox Reference Standard for CYP3A4 TDI Risk Assessment in THPP Lead Optimization

The THPP scaffold has a documented CYP3A4 TDI liability (kinact/KI = 0.028 μL/min/pmol for representative ATR inhibitor analogs) [1]. Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate, as the minimal unsubstituted core ester, can serve as a baseline reference compound in CYP3A4 TDI assays. By comparing the TDI signal of newly synthesized derivatives against this core reference, medicinal chemistry teams can quantify the contribution of peripheral substituents to the overall TDI risk and prioritize compounds with improved metabolic safety profiles. This application is directly supported by the published mechanistic DMPK studies that used deuterium-labeled THPP probes to deconvolute the molecular basis of CYP3A4 TDI [1].

Analytical Reference Standard for Regioisomeric Purity Determination in THPP-Based Compound Libraries

Given the documented SAR sensitivity to regioisomeric substitution on the pyrazolo[1,5-a]pyrazine core, analytical verification of regioisomeric purity is essential for reproducible biological data [1], [2]. Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate (CAS 1060814-45-0), commercially available at ≥95% purity from Fluorochem and MolCore, can serve as an authentic reference standard for HPLC, LC-MS, or NMR-based identity and purity testing of synthesized THPP analogs. Its distinct retention time, mass spectrum, and NMR signature relative to the 2-carboxylate isomer (CAS 1029720-98-6) enable unambiguous regioisomeric assignment in quality control workflows.

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.